molecular formula C11H12ClNO3 B8414919 N-chloroacetyl-N-phenylglycine methyl ester

N-chloroacetyl-N-phenylglycine methyl ester

Cat. No. B8414919
M. Wt: 241.67 g/mol
InChI Key: XMNYJCFCIFYCJZ-UHFFFAOYSA-N
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Patent
US05700819

Procedure details

To methylene chloride (20 ml) was added N-phenylglycine methyl ester (2.02 g, 10 mmol) and pyridine (1.58 g, 20 mmol) and the mixture was stirred. To the mixture was added dropwise a solution of chloroacetyl chloride (1.13 g, 10 mmol) in methylene chloride (3 ml) at room temperature and the resulting mixture was stirred for 15 hours, washed with water, dried and evaporated. The resultant residue was crystallized from isopropyl ether to give N-chloroacetyl-N-phenylglycine methyl ester (1.67 g, 70%) as a colorless powder.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.N1C=CC=CC=1.[Cl:19][CH2:20][C:21](Cl)=[O:22]>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:12])[CH2:4][N:5]([C:21](=[O:22])[CH2:20][Cl:19])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.02 g
Type
reactant
Smiles
COC(CNC1=CC=CC=C1)=O
Name
Quantity
1.58 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 15 hours
Duration
15 h
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resultant residue was crystallized from isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
COC(CN(C1=CC=CC=C1)C(CCl)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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